

Application Note & Protocol: QuEChERS Extraction of Phosalone from High-Fat Content Samples

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Compound of Interest

Compound Name: *Phosalone*

Cat. No.: *B1677705*

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Introduction

The analysis of pesticide residues, such as the organophosphate insecticide **phosalone**, in high-fat content matrices like edible oils, dairy products, and animal tissues presents significant analytical challenges. The high lipid content can lead to matrix effects, interfere with chromatographic analysis, and cause contamination of analytical instruments. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient approach for sample preparation. This application note provides a detailed protocol for the extraction and cleanup of **phosalone** from high-fat samples using a modified QuEChERS procedure, ensuring reliable and accurate quantification.

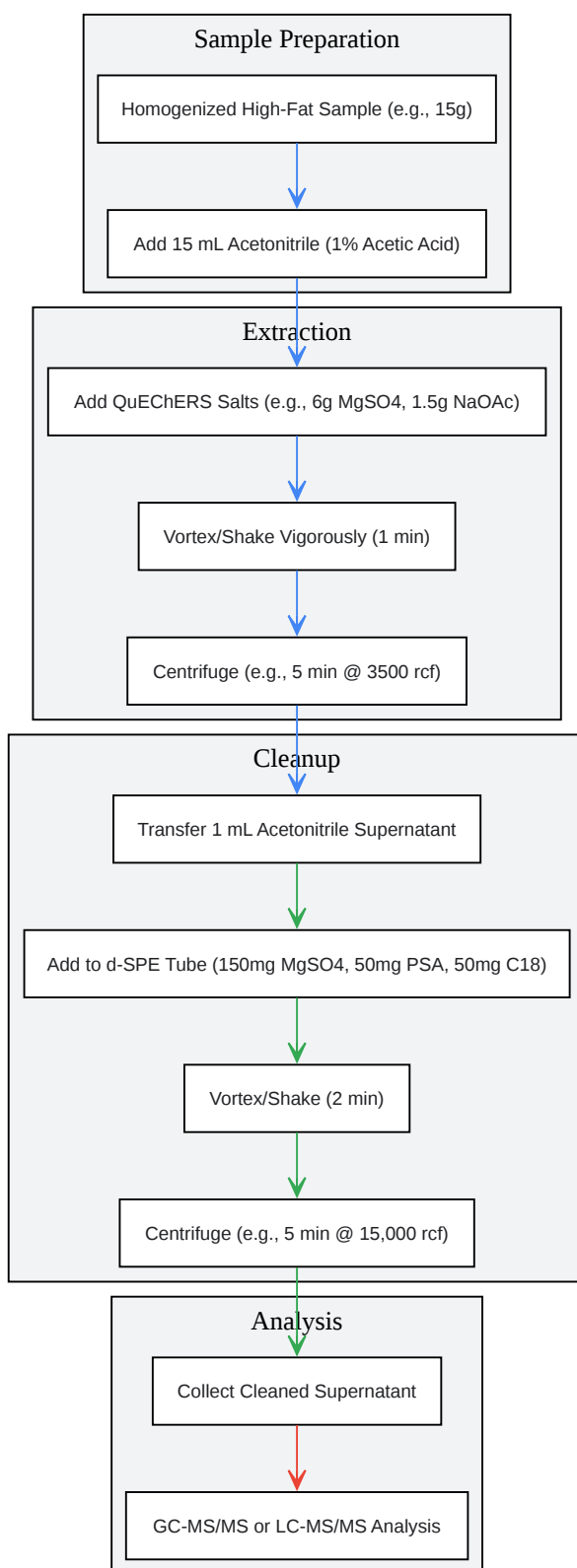
The protocol described herein is a compilation of established methodologies, emphasizing effective lipid removal through the use of C18 sorbent during dispersive solid-phase extraction (d-SPE) and an optional freezing step.^{[1][2][3][4]} This method is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the QuEChERS method for the analysis of organophosphate pesticides, including **phosalone**, in various high-fat matrices. The data demonstrates the effectiveness of the method in achieving good recovery and precision.

Matrix	Fortification Level (ng/g)	Typical Recovery (%)	Typical Relative Standard Deviation (RSD, %)	Typical Limit of Quantification (LOQ) (µg/kg)	Reference
Edible Oils	10 - 50	70 - 120	< 20	5 - 50	[5] [6]
Milk	10 - 250	71.69 - 99.38	< 20	< 10	[7]
Animal Tissue	5 - 50	71.2 - 118.8	2.9 - 18.1	3.0 - 4.9	[7]
Avocado	Not Specified	> 70	Not Specified	Not Specified	[7]

Experimental Workflow



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Caption: QuEChERS workflow for **phosalone** extraction from high-fat samples.

Experimental Protocols

This protocol is based on the buffered QuEChERS method (AOAC Official Method 2007.01), which is advantageous for the stability of pH-sensitive pesticides.[\[1\]](#)[\[8\]](#)

Sample Preparation

- Solid and Semi-Solid Samples (e.g., animal tissue, avocado):
 - Cryogenically freeze the sample using liquid nitrogen.
 - Homogenize the frozen sample to a fine, uniform powder using a high-speed blender.[\[7\]](#)
 - Store the homogenized sample in a sealed container at $\leq -20^{\circ}\text{C}$ until extraction to ensure stability.
- Liquid Samples (e.g., milk, edible oils):
 - Ensure the liquid sample is well-mixed to guarantee homogeneity before taking a subsample.[\[7\]](#)

Extraction

- Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[\[1\]](#)
- Add 15 mL of acetonitrile containing 1% acetic acid.[\[1\]](#) If using an internal standard, add it at this stage.
- Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).[\[1\]](#)
- Immediately cap the tube securely and shake it vigorously for 1 minute. This prevents the formation of salt agglomerates and ensures thorough extraction.[\[7\]](#)
- Centrifuge the tube at approximately 3500 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample solids.[\[1\]](#)

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The high-fat content in the initial extract requires a robust cleanup step to remove lipids that can interfere with chromatographic analysis.^[7] The choice of d-SPE sorbents is critical for effective cleanup.

- Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube. Avoid transferring any of the oily layer that may be present at the top.^[1]
- The d-SPE tube should contain 150 mg anhydrous magnesium sulfate (to remove residual water), 50 mg primary secondary amine (PSA) sorbent (to remove sugars and fatty acids), and 50 mg C18 sorbent (to remove nonpolar interferences like lipids).^{[1][3]}
- Cap the tube and vortex for 2 minutes to ensure thorough mixing of the extract with the sorbents.^[7]
- Centrifuge at a high speed (e.g., 15,000 rcf) for 5 minutes to pellet the sorbents.^[7]
- The resulting supernatant is the cleaned extract.

Optional Freezing Step for Extremely High-Fat Samples

For samples with a very high-fat content, an additional cleanup step may be necessary.

- After the initial extraction and centrifugation (Step 2.5), place the extracts in a freezer for at least 2 hours or overnight.^[2]
- This will cause the lipids to precipitate out of the acetonitrile.
- Centrifuge the cold samples again to pellet the precipitated fats.
- Proceed with the d-SPE cleanup (Section 3) using the cleared supernatant.

Final Extract Preparation

- Carefully transfer the cleaned supernatant from the d-SPE tube into a clean autosampler vial.
- The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.

Concluding Remarks

The described QuEChERS protocol provides an effective and efficient method for the extraction and cleanup of **phosalone** from complex, high-fat matrices. The incorporation of C18 sorbent in the d-SPE step is crucial for the removal of lipids, thereby reducing matrix effects and improving the accuracy and reliability of the analytical results. For particularly challenging matrices, an additional freezing step can further enhance the cleanup. This method is robust and can be readily implemented in analytical laboratories for routine monitoring of pesticide residues in fatty foods.

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